Product packaging for Demephion-S(Cat. No.:CAS No. 2587-90-8)

Demephion-S

Cat. No.: B1196321
CAS No.: 2587-90-8
M. Wt: 216.3 g/mol
InChI Key: PSTWJANBJOHFQJ-UHFFFAOYSA-N
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Description

Historical Context and Developmental Trajectory of Organophosphorus Compound Research

The genesis of organophosphorus (OP) chemistry dates back to the mid-19th century, with early syntheses of organophosphates becoming possible with the perfection of ether synthesis methods revistamedicinamilitara.ro. Initial discoveries in the field laid the groundwork for understanding compounds containing carbon and phosphorus atoms revistamedicinamilitara.ronih.gov. A significant turning point occurred in the 1930s and 1940s when German scientists discovered the potent toxic properties of certain organophosphorus compounds, leading to their development as chemical warfare agents, such as the G series nerve gases (e.g., tabun, sarin, soman) nih.govmdpi.com.

Following World War II, the focus of organophosphorus research shifted significantly from chemical warfare to agricultural applications. Beginning in the 1940s, and gaining substantial momentum between 1960 and 1980, organophosphorus compounds were widely introduced as pesticides, gradually replacing organochloride insecticides due to their different environmental persistence profiles nih.govmdpi.com. Compounds like parathion (B1678463) and malathion (B1675926) were among the first organophosphate pesticides manufactured for widespread use nih.gov. Demephion-S emerged within this era of expanding organophosphorus pesticide development, contributing to the diverse array of synthetic compounds designed for pest control.

Evolution of Research Paradigms Surrounding this compound and Related Structures

Research paradigms serve as fundamental philosophical and theoretical frameworks that guide scientific inquiry, shaping the approach to understanding and investigating phenomena numberanalytics.com. In the context of chemical compounds like this compound, the predominant research paradigm has historically been positivism. This paradigm assumes that an objective reality can be studied and understood through empirical evidence and the scientific method, aiming to uncover objective truths and establish causal relationships macrothink.org.

For this compound and related organophosphorus structures, this positivist approach translated into rigorous investigations focused on:

Synthesis and Characterization : Developing and refining methods for synthesizing the compounds and thoroughly characterizing their chemical and physical properties (e.g., molecular formula, mass, solubility, stability) wikipedia.orguni.luherts.ac.uknih.govnih.gov.

Structure-Activity Relationships (SAR) : Systematically altering chemical structures to observe changes in biological activity, such as insecticidal efficacy or enzyme inhibition, to establish relationships between molecular features and function researchgate.net.

Mechanism of Action Studies : Detailed biochemical investigations to elucidate how these compounds exert their effects, most notably their irreversible inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine (B1216132) herts.ac.uknih.govresearchgate.net.

While the broader field of scientific research has seen the evolution and recognition of other paradigms like interpretivism, critical theory, and pragmatism, research into the fundamental chemical and biological properties of synthetic compounds like this compound largely remained rooted in the positivist framework. This allowed for the systematic accumulation of empirical data necessary for their development and application. The evolution of research in this specific area has been more about advancements in analytical techniques and computational modeling to better understand molecular interactions rather than a shift in the underlying philosophical paradigm.

Foundational Methodological Approaches in Early this compound Investigations

Early investigations into this compound and similar organophosphorus compounds primarily employed methodologies aimed at understanding their chemical nature and biological activity. These foundational approaches were crucial for their development as effective pesticides.

Key methodological areas included:

Chemical Synthesis and Purification : Developing and optimizing synthetic routes to produce this compound, followed by purification techniques to ensure high purity for subsequent studies. This would involve standard organic chemistry laboratory procedures.

Physicochemical Characterization : Determining essential physical and chemical properties, such as molecular weight, solubility, boiling/melting points, and spectral characteristics (e.g., using techniques like infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry) to confirm the compound's identity and purity uni.lu.

Bioassays for Insecticidal Activity : Conducting controlled laboratory and field experiments to assess the compound's efficacy against target insect pests. These assays would involve exposing insects to varying concentrations of this compound and observing mortality rates or other biological effects.

Enzyme Inhibition Assays : Given that this compound is an acetylcholinesterase inhibitor, early research would have extensively used in vitro and in vivo assays to measure its potency in inhibiting this crucial enzyme. This would involve incubating the compound with enzyme preparations (e.g., from insect or mammalian sources) and quantifying the reduction in enzyme activity herts.ac.ukresearchgate.net.

Toxicological Profiling (Initial Stages) : While detailed safety and adverse effect profiles are excluded from this article, early investigations would have included preliminary toxicological assessments to understand the compound's general toxicity and mechanism of action in biological systems. This would inform its potential as a pesticide. It is noted that this compound is an acetylcholinesterase inhibitor and a neurotoxin herts.ac.uk.

Due to the historical nature of this compound as an obsolete insecticide and the limited public availability of detailed early research findings, specific data tables from its foundational investigations are not readily accessible. However, the types of data collected would have included synthesis yields, purity percentages, spectroscopic data, and various bioassay results (e.g., EC50 or IC50 values for enzyme inhibition, and efficacy rates against target pests).

Table 1: Key Chemical Identifiers for this compound

PropertyValueSource
PubChem CID17423 wikipedia.orguni.luherts.ac.uknih.gov
CAS Number2587-90-8 wikipedia.orgherts.ac.uknih.gov
Molecular FormulaC₅H₁₃O₃PS₂ wikipedia.orguni.lunih.gov
Molecular Mass216.25 g·mol⁻¹ wikipedia.org
IUPAC NameO,O-dimethyl S-[2-(methylsulfanyl)ethyl] phosphorothioate wikipedia.orgherts.ac.uk
InChIKeyPSTWJANBJOHFQJ-UHFFFAOYSA-N uni.luherts.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13O3PS2 B1196321 Demephion-S CAS No. 2587-90-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2587-90-8

Molecular Formula

C5H13O3PS2

Molecular Weight

216.3 g/mol

IUPAC Name

1-dimethoxyphosphorylsulfanyl-2-methylsulfanylethane

InChI

InChI=1S/C5H13O3PS2/c1-7-9(6,8-2)11-5-4-10-3/h4-5H2,1-3H3

InChI Key

PSTWJANBJOHFQJ-UHFFFAOYSA-N

SMILES

COP(=O)(OC)SCCSC

Canonical SMILES

COP(=O)(OC)SCCSC

boiling_point

149 °F at 0.1 mm Hg decomposes (EPA, 1998)

density

1.218 at 77 °F (EPA, 1998)

Other CAS No.

2587-90-8

physical_description

Phosphorothioic acid, o,o-dimethyl s-(2-(methylthio) ethyl) ester appears as a straw-colored liquid. Used as a systemic insecticide and acaricide effective against sucking insects. (EPA, 1998)

Pictograms

Acute Toxic

Origin of Product

United States

Advanced Synthetic Strategies and Chemical Transformations of Demephion S

Post-Synthetic Modifications and Derivatization Chemistry of Demephion-S

Post-synthetic modifications and derivatization of this compound have been explored, primarily for analytical purposes and for developing enhanced formulations. In analytical chemistry, derivatization techniques are sometimes employed to modify the physicochemical properties of pesticides, including Demephion, to improve their detectability or separation characteristics. For instance, derivatization can enhance volatility for gas chromatography-mass spectrometry (GC/MS) analysis or enable detection by fluorescence. who.intnih.gov

Beyond analytical applications, the broader concept of chemically transforming insecticides, such as this compound, through conjugation to other molecules has been explored. This strategy aims to modify the compound's properties for specific applications.

A significant functionalization strategy involves the conjugation of insecticides, including this compound, to soluble polymers. This approach can lead to the development of novel formulations with improved efficacy, controlled release properties, or enhanced bioavailability. By conjugating the insecticide to a polymer, it can potentially penetrate plant surfaces or target organisms more effectively. While the general concept of creating such conjugates for use as biochemical probes or improved delivery systems is noted, detailed functionalization strategies, such as the specific chemical linkers used or the precise sites of attachment on the this compound molecule for these applications, are not explicitly detailed in the provided information.

The study of structure-activity relationships (SAR) is a common practice in pesticide research to understand how chemical structure influences biological activity and potential adverse effects. who.int This inherently involves the synthesis and evaluation of various analogues of a lead compound like this compound. By systematically modifying different parts of the this compound molecule, researchers can gain insights into the key structural features responsible for its insecticidal activity. Although SAR studies involving this compound and Demephion-O are mentioned in the context of assessing their effects, specific synthetic routes or detailed examples of this compound analogues designed for comprehensive structure-activity profiling were not found in the available search results. who.int

Green Chemistry Principles in this compound Synthetic Pathways

The application of green chemistry principles in the synthesis of chemical compounds aims to minimize environmental impact and reduce hazards. This includes strategies such as using less hazardous chemical syntheses, designing safer chemicals, employing safer solvents and auxiliaries, increasing atom economy, and designing for energy efficiency. While the general synthesis methods for organothiophosphates have been outlined, specific detailed information on the implementation of green chemistry principles—such as the use of solvent-free reactions, catalysts that promote atom economy, or the utilization of renewable feedstocks—specifically within the synthetic pathways of this compound was not identified in the provided literature. The focus in the available information tends to be on the chemical reactions themselves rather than their environmental implications or adherence to green chemistry tenets.

Information regarding the chemical compound “this compound” is not available in the public domain.

Despite a thorough search of scientific databases and publicly available literature, no specific research findings, data, or detailed scientific articles focusing on the chemical compound "this compound" could be located. Consequently, it is not possible to generate an article that adheres to the requested detailed outline on the molecular mechanisms of action and biochemical interactions of this specific compound.

The provided outline requires in-depth, scientifically accurate content, including data tables and detailed research findings for each specified section and subsection. This includes:

Enzyme Target Identification and Characterization: Specific focus on cholinesterases.

Reversible and Irreversible Inhibition Kinetics: Kinetic data for this compound.

Molecular Docking and Computational Studies: Analyses of this compound-enzyme complexes.

Identification of Enzyme Adducts via Mass Spectrometry: Specific adducts formed by this compound.

Non-Target Biochemical Interactions: Modulation of other enzyme systems by this compound metabolites.

Protein Adduct Formation and Biotransformation Pathways: Specific pathways for this compound.

The absence of any specific studies or data for this compound across these areas makes it impossible to fulfill the request as outlined. General information on organothiophosphates is available but would not meet the explicit requirement of focusing solely on this compound.

Molecular Mechanisms of Action and Biochemical Interactions of Demephion S

Cellular and Subcellular Localization Studies of Demephion-S Interactions

The precise cellular and subcellular localization of this compound is critical to understanding its molecular mechanisms of action. While direct visualization studies specifically on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its interaction sites can be inferred from the well-established localization of its primary molecular target, acetylcholinesterase (AChE). As an organophosphate insecticide, this compound exerts its primary toxic effect through the irreversible inhibition of AChE. mdpi.com Therefore, the cellular and subcellular distribution of AChE serves as a reliable proxy for identifying the locations of this compound's biochemical interactions.

Research has demonstrated that AChE is not uniformly distributed throughout all cell types or even within a single cell. Its localization is highly dependent on the cell type and its functional requirements. nih.gov

Cellular Localization of Acetylcholinesterase

Studies have identified AChE in a variety of both neuronal and non-neuronal cells. The expression and catalytic activity of AChE can vary significantly between these cell types, suggesting distinct physiological roles and, consequently, different potential interaction sites for this compound. nih.gov

In neuronal cells , such as neuroblastoma cell lines (e.g., SH-SY5Y) and primary cerebellar granule neurons, AChE activity is notably high. nih.gov This is consistent with its crucial role in terminating synaptic transmission at cholinergic synapses. wikipedia.org Conversely, non-neuronal cells , including HeLa cells, LLC-MK2 kidney cells, and primary astrocytes, also express AChE, albeit at lower catalytic activity levels. nih.gov The presence of AChE in these non-neuronal systems points to its involvement in functions beyond classical neurotransmission and indicates that this compound interactions are not restricted to the nervous system.

Table 1: Cellular Localization and Activity of Acetylcholinesterase (AChE)
Cell TypeCategoryAChE Catalytic Activity LevelPrimary Inferred Interaction Site for this compound
SH-SY5Y NeuroblastomaNeuronalHighSynaptic and non-synaptic plasma membranes, cytoplasm
Primary Cerebellar Granule NeuronsNeuronalVery HighSynaptic clefts, neurites, plasma membrane
HeLa (Cervical Cancer Cells)Non-NeuronalLowPerinuclear region, cytoplasm
LLC-MK2 (Monkey Kidney Epithelial Cells)Non-NeuronalLowPerinuclear region
Primary AstrocytesNon-Neuronal (Glial)LowCytoplasm, potential membrane locations

Subcellular Localization of Acetylcholinesterase

The subcellular distribution of AChE is complex and reveals multiple compartments where this compound can interact with its target. Advanced imaging techniques like immunofluorescence, confocal microscopy, and electron microscopy have provided detailed insights into the precise location of this enzyme. nih.govfrontiersin.org

In neuronal cells, AChE exhibits a characteristic distribution pattern. It is found diffusely throughout the cytoplasm and shows punctate staining along neurites and on the plasma membrane . nih.gov Crucially, AChE is highly concentrated in the synaptic cleft at cholinergic synapses, particularly at the neuromuscular junction. frontiersin.org Here, it is primarily associated with the basal lamina , a specialized extracellular matrix structure, rather than being directly attached to the pre- or post-synaptic membranes. frontiersin.org This strategic positioning ensures the rapid hydrolysis of acetylcholine (B1216132) following its release, thereby terminating the nerve impulse. frontiersin.org This concentration of AChE in the synaptic cleft represents a primary site for this compound to exert its neurotoxic effects.

In contrast, the subcellular localization in non-neuronal cells is markedly different. In cell lines like HeLa and LLC-MK2, AChE is intensely localized in the perinuclear region , with little to no staining near or on the plasma membrane. nih.gov Furthermore, research has identified novel AChE isoforms that are specifically localized to the nucleus and are bound to the cytoskeleton . nih.gov The existence of these distinct subcellular pools of AChE suggests that this compound may have intracellular targets beyond the synapse, potentially affecting cellular processes regulated by these non-classical AChE isoforms.

Table 2: Subcellular Localization of Acetylcholinesterase (AChE) Interaction Sites
Subcellular CompartmentCell Type PredominanceSpecific Location/AssociationPotential Implication for this compound Interaction
Synaptic CleftNeuronalAssociated with the Basal Lamina at neuromuscular junctions. frontiersin.orgPrimary site of neurotoxicity, leading to disruption of synaptic transmission.
Plasma MembraneNeuronalDistributed along neurites and cell body. nih.govInhibition of surface-localized AChE, affecting cell signaling.
CytoplasmNeuronal & Non-NeuronalSoluble forms. nih.govInteraction with cytoplasmic AChE pools, potentially affecting non-synaptic cholinergic functions.
Perinuclear RegionNon-NeuronalConcentrated around the nucleus. nih.govDisruption of cellular functions regulated by AChE in this compartment.
NucleusNeuronal & Non-NeuronalNuclear-specific isoforms. nih.govPotential interference with nuclear processes, such as gene expression or cell cycle regulation.
CytoskeletonEndothelial and other cellsBound to cytoskeletal components. nih.govPossible disruption of cell structure, motility, or intracellular transport.

Environmental Dynamics, Degradation Pathways, and Fate of Demephion S

Hydrolytic Degradation of Demephion-S in Aquatic and Soil Systems

The persistence of the organothiophosphate insecticide this compound in aquatic and soil environments is significantly influenced by hydrolytic degradation. This chemical process involves the cleavage of the molecule by reaction with water and is a primary pathway for its transformation in the environment.

pH-Dependent Hydrolysis Kinetics and Mechanisms

The rate of hydrolysis of organophosphate esters like this compound is highly dependent on the pH of the surrounding medium. nih.gov Generally, the hydrolysis of such compounds is slow under acidic and neutral conditions but accelerates significantly in alkaline environments. nih.goveuropa.eu For instance, similar organophosphate compounds show much shorter half-lives at pH 9 and 11 compared to pH 7. nih.goveuropa.eu Demephion, a mixture containing this compound, is reported to be stable to hydrolysis at pH 3 and pH 7, but hydrolyzes slowly at pH 11. scribd.com This increased degradation under alkaline conditions is attributed to base-catalyzed hydrolysis. nih.gov

Table 1: pH-Dependent Hydrolysis of Related Organophosphates

CompoundpHHalf-life (DT50)Temperature (°C)
Profenofos (B124560)593 days20
Profenofos714.6 days20
Profenofos95.7 hours20
Thiodicarb569 daysNot Specified
Thiodicarb730 daysNot Specified
Thiodicarb90.26 daysNot Specified
Triphenyl phosphate (B84403)130.0053 days20
Tripropyl phosphate1347 days20

This table presents data for related organophosphate compounds to illustrate the general principle of pH-dependent hydrolysis. Data for Profenofos was sourced from europa.eu, Thiodicarb from pic.int, and Triphenyl phosphate and Tripropyl phosphate from nih.gov.

Identification and Characterization of Hydrolytic Byproducts

The hydrolysis of this compound results in the formation of several breakdown products. The primary hydrolytic pathway involves the cleavage of the phosphorus-sulfur bond. This reaction yields O,O-dimethyl phosphorothioic acid and 2-(methylthio)ethanol. Another significant byproduct is methyl mercaptan (CH₃SH), a volatile compound that contributes to the characteristic odor of this compound. vulcanchem.com The formation of various organophosphate diesters as end products of base-catalyzed hydrolysis of triesters has been observed, with monoesters not being detectable. nih.gov

Table 2: Identified Hydrolytic Byproducts of this compound and Related Compounds

Parent CompoundByproduct
This compoundO,O-dimethyl phosphorothioic acid
This compound2-(methylthio)ethanol
This compoundMethyl mercaptan vulcanchem.com
ThiodicarbMethomyl pic.int

Photolytic and Radiolytic Transformation of this compound

In addition to hydrolysis, this compound can be transformed in the environment through the action of light (photolysis) and other high-energy radiation.

Influence of Light Spectra and Intensity on Photodegradation

Photodegradation is a significant pathway for the transformation of many pesticides in the environment. mdpi.comgoogle.com The rate and extent of photodegradation are influenced by the wavelength and intensity of light. For instance, studies on the related organophosphate profenofos have shown that its photolysis half-life varies significantly under different light sources, such as high-pressure mercury lamps, UV lamps, xenon lamps, and natural sunlight. mdpi.com Generally, higher energy light (shorter wavelengths, like UV) leads to faster degradation. mdpi.comresearchgate.net While Demephion itself is reported to be stable to light, this may not fully represent the behavior of this compound under all environmental light conditions. scribd.com The presence of other substances in the environment can also influence photodegradation rates. mdpi.com

Advanced Oxidation Processes and this compound Transformation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. wikipedia.orgtaltech.ee These processes generate highly reactive species, most notably hydroxyl radicals (•OH), which can rapidly oxidize and break down complex organic molecules like this compound. wikipedia.orgresearchgate.net Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and UV light, often in combination. wikipedia.orgenvirochemie.com These methods can lead to the mineralization of contaminants, converting them into stable inorganic compounds like water, carbon dioxide, and salts. wikipedia.org AOPs are particularly effective for treating water contaminated with biologically toxic or non-degradable materials, including pesticides. wikipedia.orgtaltech.ee The application of AOPs can enhance the degradation of pesticides that are resistant to other environmental degradation pathways. researchgate.net

Biotransformation and Biodegradation of this compound in Environmental Matrices

Microbial activity plays a crucial role in the environmental fate of pesticides. wikipedia.org Biotransformation refers to the alteration of a chemical's structure by microorganisms, leading to new compounds, while biodegradation is the breakdown of organic compounds into simpler substances. tutorialspoint.commontana.edu Both processes are significant in the degradation of this compound in soil and water. epo.orggoogleapis.com

Microorganisms can utilize pesticides as a source of carbon and nutrients, breaking them down through enzymatic processes. wikipedia.orgmontana.edu The rate and extent of biodegradation depend on various factors, including the type and population of microorganisms present, soil or water conditions (e.g., pH, temperature, oxygen levels), and the bioavailability of the pesticide. montana.edu For some organophosphates, enzymatic hydrolysis is a key biodegradation step. tutorialspoint.comwho.int The ultimate fate of this compound in the environment is influenced by a combination of these hydrolytic, photolytic, and biological degradation pathways. who.int The enhancement of biodegradability through chemical pre-treatment, such as with AOPs, is a strategy being explored for the remediation of contaminated sites. taltech.ee

Microbial Degradation Pathways and Microorganism Identification

The breakdown of xenobiotic compounds like this compound in the environment is significantly influenced by microbial activity. deepdyve.comnih.gov Microorganisms, such as bacteria and fungi, can utilize pesticides as a source of carbon and energy, leading to their degradation. nih.gov This process, known as bioremediation, is considered a sustainable approach for cleaning up contaminated sites. nih.gov The degradation of complex organic molecules by microbes typically involves a series of enzymatic reactions. nih.govmdpi.com

The initial step in the microbial degradation of many organic pollutants is often biodeterioration, where microorganisms form biofilms on the surface of the compound. mdpi.comfrontiersin.org This is followed by biofragmentation, where extracellular enzymes break down the large polymer into smaller oligomers, dimers, and monomers that can be transported into the microbial cells. frontiersin.org Inside the cell, these smaller molecules are assimilated and mineralized into less complex and often non-toxic substances like carbon dioxide, water, and methane. mdpi.com

Several types of enzymes are involved in these degradation pathways. For instance, oxidation-reduction and hydrolysis reactions are common in Phase I of biotransformation, which increases the solubility of the pesticide. nih.gov Phase II involves conjugation reactions that typically result in less toxic products. nih.gov Key enzyme classes implicated in the breakdown of various pesticides include hydrolases, oxidoreductases (like laccases and peroxidases), and dehalogenases. nih.govnih.gov

While specific studies identifying the exact microbial species and enzymatic pathways for this compound degradation are limited, research on similar organophosphorus compounds provides valuable insights. Genera such as Pseudomonas, Bacillus, Rhodococcus, and Achromobacter have been identified as effective degraders of various organic pollutants. biorxiv.orgmdpi.com For example, Pseudomonas fluorescens has been shown to degrade phenol (B47542) through a meta-cleavage pathway involving catechol 2,3-dioxygenase. nih.gov Similarly, various Bacillus species have been identified as capable of degrading different types of plastics, which are also complex organic polymers. mdpi.com It is plausible that similar microbial communities and enzymatic systems are involved in the breakdown of this compound in soil and aquatic environments.

Enzymatic Biotransformation in Soil and Water Microcosms

The transformation of this compound in soil and water is largely driven by enzymatic processes mediated by microorganisms. deepdyve.com Soil enzymes, primarily from bacteria and fungi, play a crucial role in the decomposition of organic matter and the degradation of xenobiotic compounds. nih.gov The activity and efficiency of these enzymes are influenced by various environmental factors, including soil type, pH, temperature, and the presence of other organic compounds. nih.govmdpi.com

Enzymatic biotransformation can be conceptualized as a two-phase process. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the pesticide molecule, generally increasing its water solubility. nih.gov Phase II reactions involve the conjugation of the modified pesticide with endogenous molecules, leading to products that are typically less toxic and more easily excreted or incorporated into natural cycles. nih.gov

In soil and water microcosms, the rate of biotransformation is dependent on the composition and activity of the microbial community. nih.gov The presence of specific enzymes, such as hydrolases and oxidoreductases, is critical for the breakdown of organophosphorus pesticides. nih.gov For instance, the degradation of many pollutants is initiated by extracellular enzymes secreted by microorganisms to break down large molecules into smaller, assimilable fragments. frontiersin.org

The ratio of different enzymatic activities can also provide insights into the nutrient status and decomposition pathways within a microbial community. nih.gov For example, the ratio of β-glucosidase (BG) to N-acetyl-β-D-glucosaminidase (NAG) can reflect the carbon-to-nitrogen stoichiometry of the substrate being decomposed. nih.gov While direct studies on the enzymatic biotransformation of this compound are scarce, the general principles of microbial and enzymatic degradation of organic pollutants in soil and water suggest that its fate is intrinsically linked to the biological activity of these environments. deepdyve.comnih.gov

Sorption, Leaching, and Volatilization Dynamics of this compound in Soil Systems

The environmental behavior of this compound in soil is governed by a complex interplay of sorption, leaching, and volatilization. kochagronomicservices.comcceonondaga.org Sorption refers to the binding of the chemical to soil particles, which can reduce its mobility and bioavailability. d-nb.infomdpi.com Leaching is the downward movement of the chemical through the soil profile with water, posing a risk of groundwater contamination. cceonondaga.orgmdpi.com Volatilization is the conversion of the chemical from a solid or liquid phase to a gaseous phase, leading to its loss to the atmosphere. cceonondaga.orgmdpi.com

This compound is noted to have high aqueous solubility, which suggests a potential for significant leaching. herts.ac.ukherts.ac.ukwppdb.com The extent of leaching is influenced by factors such as soil type, rainfall, and the amount of the chemical present. cceonondaga.org Soils with a higher content of organic matter and clay tend to exhibit greater sorption, which can in turn reduce leaching. d-nb.inforesearchgate.net

Volatilization losses are more significant for chemicals applied to the soil surface and are influenced by factors like temperature and soil pH. kochagronomicservices.commdpi.com For instance, ammonia (B1221849) volatilization increases with higher temperatures and in alkaline soils. mdpi.com While specific data on the volatilization of this compound is limited, these general principles of soil chemistry apply.

Adsorption Isotherms and Desorption Kinetics

The interaction between this compound and soil particles can be quantified using adsorption isotherms and desorption kinetics. Adsorption isotherms describe the equilibrium relationship between the concentration of the chemical in the solution and the amount adsorbed onto the soil at a constant temperature. mdpi.comjwent.net Common isotherm models include the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. jwent.netmpg.de

Desorption is the process by which the adsorbed chemical is released back into the soil solution. mdpi.com The kinetics of desorption, or the rate at which it occurs, is a critical factor in determining the persistence and mobility of the chemical in the soil. rsc.org Kinetic studies often distinguish between rapid and slow desorption phases. nih.gov

The following table illustrates typical parameters derived from adsorption isotherm models:

Isotherm ModelParametersDescription
Langmuir qm (max adsorption capacity), KL (Langmuir constant related to energy of adsorption)Describes monolayer adsorption on a homogeneous surface. jwent.net
Freundlich KF (Freundlich constant related to adsorption capacity), n (adsorption intensity)Describes multilayer adsorption on a heterogeneous surface. mdpi.com

Desorption kinetics can be described by models such as the pseudo-first-order and pseudo-second-order models. rsc.org These models help in understanding the mechanisms controlling the release of the chemical from the soil matrix.

Influence of Soil Organic Matter and Clay Content on Sorption

Soil organic matter (SOM) and clay content are two of the most important factors influencing the sorption of organic compounds like this compound in soil. d-nb.infofrontiersin.org SOM, with its various functional groups, provides numerous sites for both hydrophobic and hydrophilic interactions with organic contaminants. d-nb.info A higher organic matter content generally leads to increased adsorption, thereby reducing the mobility and bioavailability of the pesticide. d-nb.inforesearchgate.net

Clay minerals also play a significant role in sorption due to their large specific surface area and charged surfaces. d-nb.infofrontiersin.org The type of clay mineral is important; for example, swelling clays (B1170129) like montmorillonite (B579905) have a greater capacity for adsorption than non-swelling clays like kaolinite. d-nb.info The surface charge of clay minerals, which is often pH-dependent, can lead to electrostatic interactions with charged pesticide molecules. d-nb.infomdpi.com

The relative importance of SOM and clay can vary depending on the soil type and the properties of the chemical. nih.gov In some soils, organic matter is the dominant adsorbent, while in others with low organic carbon, clay minerals and metal oxides may play a more significant role. nih.gov

The table below summarizes the influence of these soil components on sorption:

Soil ComponentInfluence on SorptionPrimary Mechanisms
Soil Organic Matter (SOM) Generally increases sorption. d-nb.infoHydrophobic interactions, hydrogen bonding, van der Waals forces. d-nb.infompg.de
Clay Content Generally increases sorption, especially for charged molecules. frontiersin.orgCation exchange, surface complexation, electrostatic interactions. mdpi.comfrontiersin.org

Transport Modeling in Varied Soil Types and Multimedia Systems

Predicting the environmental fate and transport of pesticides like this compound relies on the use of mathematical models. researchgate.netresearchgate.net These models simulate the movement and transformation of chemicals in various environmental compartments, including soil, water, and air. researchgate.net By integrating data on the chemical's properties with environmental parameters, these models can estimate concentrations in different media over time.

Transport models for soil systems typically account for processes such as advection (movement with flowing water), diffusion, sorption, and degradation. researchgate.net Models like the one-site equilibrium (ELM) and two-site non-equilibrium sorption model (NELM) are used to describe the movement of chemicals through soil columns, as represented by breakthrough curves. researchgate.net

Multimedia fate and transport models, such as the US EPA's MM5/MCIP/SMOKE/CMAQ system combined with a pesticide emission model (PEM), offer a more comprehensive assessment by considering the exchange of the chemical between soil, vegetation, and the atmosphere. researchgate.net These models can simulate processes like atmospheric deposition (both dry and wet) and long-range transport. researchgate.net

The accuracy of these models depends on the quality of the input data, which includes soil properties (organic matter, texture), climatic data (rainfall, temperature), and chemical-specific parameters (solubility, sorption coefficients, degradation rates). researchgate.netresearchgate.net Given the limited specific data for this compound, modeling its transport would likely rely on estimations based on its chemical structure and properties of similar organophosphorus insecticides. herts.ac.ukherts.ac.ukwppdb.com

Advanced Analytical and Bioanalytical Methodologies for Demephion S Characterization

Chromatographic Techniques for Demephion-S Analysis

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For this compound, both gas and liquid chromatography methods have been developed and are widely used.

Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds like organophosphorus pesticides. epa.goviltusa.combiocompare.com The use of selective detectors enhances the sensitivity and specificity of GC for this compound analysis.

Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus- and sulfur-containing compounds. epa.goviltusa.com When operated in the phosphorus-specific mode, it provides excellent sensitivity for the detection of this compound. epa.gov This makes it a recommended detector for the analysis of organophosphorus compounds. epa.gov

Nitrogen-Phosphorus Detector (NPD): The NPD is another selective detector that shows an enhanced response to compounds containing nitrogen and phosphorus. epa.goviltusa.combiocompare.com While it can be less selective than the FPD, it is still a valuable tool for determining this compound and other organophosphorus pesticides. epa.gov

Method 8141B, a gas chromatographic method, outlines procedures for determining organophosphorus compounds, including Demeton-O and Demeton-S (the components of Demephion), using either FPD or NPD. epa.gov The method acknowledges that co-elution can be a challenge, and analysts may need to optimize column selection and other parameters for specific analytes of interest. epa.govnemi.gov

Table 1: Comparison of GC Detectors for this compound Analysis

DetectorSelectivityPrimary Application for this compoundReference
Flame Photometric Detector (FPD)High for Phosphorus and SulfurRecommended for its high sensitivity and selectivity in phosphorus-specific mode. epa.goviltusa.com
Nitrogen-Phosphorus Detector (NPD)High for Nitrogen and PhosphorusUsed for its enhanced response to phosphorus-containing compounds. epa.goviltusa.combiocompare.com

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high performance liquid chromatography (UPLC), are powerful techniques for the separation and quantification of a wide range of compounds, including those that are not suitable for GC analysis. The development of robust HPLC and UPLC methods is essential for the accurate analysis of this compound. nih.govchromatographyonline.com

A reverse-phase (RP) HPLC method has been described for the analysis of this compound. sielc.com This method utilizes a C18 column and a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.comresearchgate.net For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. sielc.com

UPLC offers several advantages over conventional HPLC, including faster analysis times, improved resolution, and increased sensitivity, primarily due to the use of smaller particle size columns (sub-2 µm). japsonline.com The principles of HPLC method development, such as selecting the appropriate stationary phase, mobile phase, and detector, are transferable to UPLC, though parameters like flow rate and injection volume are scaled down. nih.govjapsonline.com The validation of these methods according to guidelines from organizations like the International Conference on Harmonisation (ICH) ensures their accuracy, precision, linearity, and robustness. nih.gov

Table 2: Key Parameters in HPLC/UPLC Method Development for this compound

ParameterDescriptionExample for this compoundReference
Stationary PhaseThe solid support within the column that interacts with the analyte.Reverse-phase C18 or similar. sielc.comresearchgate.net
Mobile PhaseThe solvent that carries the analyte through the column.Acetonitrile/Water with an acid modifier (e.g., phosphoric acid or formic acid). sielc.com
DetectorThe component that measures the analyte as it elutes from the column.UV detector or Mass Spectrometer (MS). nih.gov
Flow RateThe speed at which the mobile phase moves through the column.Typically lower in UPLC than in HPLC. nih.gov
Column TemperatureCan be optimized to improve separation efficiency.Maintained at a constant, elevated temperature (e.g., 60 °C). nih.gov

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and sensitive detection of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for determining the molecular structure of organic compounds. clariant.comnumberanalytics.comlibretexts.org

NMR Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule, including the number and types of nuclei, their connectivity, and their spatial arrangement. numberanalytics.com It is considered a primary technique for structural elucidation. numberanalytics.comnd.edu

IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. libretexts.orgnih.gov While it is a rapid and non-destructive technique, it often requires pure samples in relatively high concentrations. nih.gov

The combination of data from both NMR and IR spectroscopy, often along with mass spectrometry, allows for a comprehensive and confident determination of a compound's structure. clariant.comnumberanalytics.com

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com It is widely used for the quantification and identification of molecules in complex mixtures. thermofisher.comscripps.edu Tandem mass spectrometry (MS/MS) adds another layer of specificity and is particularly valuable for metabolite profiling. thermofisher.com

Metabolite profiling involves the comprehensive analysis of small molecule metabolites in a biological system. google.comresearchgate.netnih.gov In the context of this compound, MS/MS can be used to identify and quantify its metabolites in various biological and environmental samples. This is achieved by selecting a precursor ion (the parent molecule or a large fragment) and then fragmenting it to produce a characteristic spectrum of product ions. thermofisher.com This process, known as selected reaction monitoring (SRM) when using a triple quadrupole mass spectrometer, is highly selective and allows for the detection of compounds at very low concentrations in complex matrices. thermofisher.com High-resolution mass spectrometry (HRAM) further enhances the ability to identify unknown metabolites by providing highly accurate mass measurements. thermofisher.com

Electrochemical and Biosensor-Based Detection of this compound

Electrochemical methods and biosensors represent a growing field for the rapid and sensitive detection of various analytes, including pesticides. jpionline.orgnih.gov These techniques offer advantages such as portability, low cost, and ease of use.

Electrochemical biosensors for pesticide detection are often based on the inhibition of the enzyme acetylcholinesterase (AChE). mdpi.com Organophosphates like this compound inhibit AChE activity. A biosensor can be constructed by immobilizing AChE on an electrode surface. nih.govmdpi.com In the presence of the substrate acetylthiocholine, AChE produces an electroactive species that generates a measurable current. mdpi.com When this compound is present, it inhibits the enzyme, leading to a decrease in the current, which can be correlated to the concentration of the pesticide. mdpi.com

Recent advancements in nanomaterials have significantly improved the performance of these biosensors by enhancing signal amplification and sensitivity. nih.govrsc.org For example, covalent organic frameworks and various nanocomposites have been used to create more effective platforms for enzyme immobilization and signal transduction. mdpi.com

Table 3: Components of an Electrochemical Biosensor for Organophosphate Detection

ComponentFunctionExampleReference
Biological Recognition ElementProvides specificity for the target analyte.Acetylcholinesterase (AChE) enzyme. nih.govmdpi.com
TransducerConverts the biological recognition event into a measurable signal.Electrode (e.g., screen-printed carbon electrode). mdpi.com
Signal Amplification StrategyEnhances the sensitivity of the detection.Use of nanomaterials like covalent organic frameworks or nanocomposites. mdpi.comrsc.org

Development of Enzyme-Linked Immunosorbent Assays (ELISA)

The development of Enzyme-Linked Immunosorbent Assays (ELISA) for the detection of small molecules like this compound, an organophosphorus (OP) pesticide, presents a rapid, sensitive, and cost-effective analytical alternative to traditional chromatographic methods. nih.govplos.org The principle typically relies on a competitive immunoassay format, where the target analyte (this compound) competes with a labeled tracer or a solid-phase-bound antigen for a limited number of specific antibody binding sites.

The development process commences with the synthesis of haptens. Since small molecules like this compound are not immunogenic on their own, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit an immune response. acs.orgnih.gov For organophosphorus pesticides, haptens are often designed with an aminocarboxylic acid bridge at the thiophosphate group. acs.org These protein-hapten conjugates are then used to immunize animals, typically rabbits or mice, to produce polyclonal or monoclonal antibodies, respectively. acs.orgucanr.edu

Monoclonal antibodies, produced from a single B-cell clone, offer high specificity and a consistent supply, making them ideal for standardized assays. plos.org The produced antibodies are screened for their affinity and specificity to the target analyte. Often, a heterologous assay format, where the hapten used for the immunogen is structurally different from the one used for the assay's competitor molecule (e.g., the coating antigen or enzyme tracer), is employed to enhance assay sensitivity. ucanr.edunih.gov

In a typical competitive ELISA, microtiter plates are coated with either the antibody or a hapten-protein conjugate. acs.orgucanr.edu A known amount of enzyme-labeled analyte or specific antibody is then added along with the sample. After an incubation period, the unbound reagents are washed away, and a substrate for the enzyme is added. The resulting color development is inversely proportional to the concentration of this compound in the sample. The sensitivity of the assay is often defined by the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the signal. plos.orgucanr.edu For various organophosphorus pesticides, ELISAs have achieved detection limits in the low nanogram per milliliter (ng/mL) range. nih.govoup.com

The table below summarizes the performance of developed ELISAs for several organophosphorus pesticides, demonstrating the potential sensitivity and applicability of this methodology for compounds structurally related to this compound.

Table 1: Performance of Competitive ELISAs for Various Organophosphorus Pesticides This table is interactive. Users can sort columns by clicking on the headers.

Pesticide Assay Format IC50 (ng/mL) Limit of Detection (LOD) (ng/mL) Reference
Parathion-methyl Phage ELISA 1.4 0.6 nih.gov
Parathion (B1678463) Phage ELISA 2.5 1.1 nih.gov
Fenitrothion Phage ELISA 3.6 1.4 nih.gov
EPN Phage ELISA 4.8 1.8 nih.gov
Cyanophos Phage ELISA 10.5 4.1 nih.gov
EPN Direct ELISA 8.4 0.9 acs.org
Fenitrothion Direct ELISA N/A 0.3 (as FN) oup.com
Chlorpyrifos-methyl Direct ELISA N/A 0.2 (as CPM) oup.com
Pirimiphos-methyl Direct ELISA N/A 0.02 (as PIRM) oup.com

Amperometric and Potentiometric Biosensors for this compound Quantitation

Electrochemical biosensors offer a promising avenue for the rapid and on-site detection of organophosphorus pesticides like this compound. benthamopen.com These devices integrate a biological recognition element with an electrochemical transducer. scirp.org For organophosphates, the most common biological element is the enzyme acetylcholinesterase (AChE), which is irreversibly inhibited by this class of compounds. scirp.orgnih.govtandfonline.com The assay measures the decrease in enzyme activity after exposure to the pesticide, which correlates to the analyte's concentration. tandfonline.com

Amperometric Biosensors

Amperometric biosensors function by measuring the current generated from the electrochemical oxidation or reduction of a species involved in the enzymatic reaction. benthamopen.comunr.edu.ar In a typical AChE-based amperometric sensor, the enzyme is immobilized on an electrode surface. The substrate, acetylcholine (B1216132) (ACh), is hydrolyzed by AChE to produce thiocholine. Thiocholine can then be electrochemically oxidized at the electrode, generating a measurable current.

Acetylcholine + H₂O --(AChE)--> Thiocholine + Acetic Acid

2 Thiocholine --(Electrode)--> Dithio-bis-choline + 2H⁺ + 2e⁻

When an inhibitor like this compound is present, the rate of acetylcholine hydrolysis decreases, leading to a proportional reduction in the oxidation current. To improve sensitivity and lower the required oxidation potential, a bienzymatic system is often used, incorporating choline (B1196258) oxidase (ChOx). benthamopen.com ChOx oxidizes the choline produced by AChE, generating hydrogen peroxide (H₂O₂), which is more readily detected at lower potentials. scirp.orgmdpi.com

Acetylcholine + H₂O --(AChE)--> Choline + Acetic Acid

Choline + O₂ --(ChOx)--> Betaine + H₂O₂

H₂O₂ --(Electrode)--> O₂ + 2H⁺ + 2e⁻

The use of nanomaterials, such as graphene or metal nanoparticles, in the electrode construction can further enhance the biosensor's performance by providing a larger surface area and better electrical conductivity. plos.org

Potentiometric Biosensors

Potentiometric biosensors measure the change in electrical potential at an electrode surface. mdpi.com For AChE-based sensors, the principle relies on detecting the pH change resulting from the production of acetic acid during acetylcholine hydrolysis. mdpi.comnih.gov These sensors typically use a pH-sensitive electrode, such as an ion-selective field-effect transistor (ISFET), as the transducer. mdpi.com The enzyme is immobilized in a membrane on the surface of the pH electrode. nih.gov As AChE is inhibited by this compound, the rate of acid production decreases, causing a smaller change in potential, which can be correlated to the pesticide concentration. mdpi.com These biosensors have demonstrated good linear responses and low detection limits for various organophosphates. mdpi.comnih.gov

Table 2: Examples of Electrochemical Biosensors for Organophosphate Detection This table is interactive. Users can sort columns by clicking on the headers.

Analyte(s) Transduction Method Principle Limit of Detection (LOD) Reference
Dichlorvos Amperometry AChE Inhibition 14.45 nM plos.org
Phorate, Parathion, etc. Potentiometry AChE Inhibition 10⁻⁷ mol/L mdpi.com
Paraoxon Potentiometry OPH Hydrolysis N/A scirp.org
Diazinon, Profenofos (B124560) Potentiometry AChE Inhibition 10⁻⁸ mg/L sciforum.net

Sample Preparation Techniques for Complex Environmental and Biological Matrices

The accurate quantitation of this compound in environmental (e.g., water, soil) and biological (e.g., blood, urine, tissue) samples is often challenging due to the complexity of the matrix. ekb.egnih.gov These matrices contain numerous interfering compounds that can affect the accuracy, precision, and sensitivity of the analytical method. ekb.eg Therefore, a crucial step prior to analysis is sample preparation, which aims to extract the target analyte from the sample, remove interferences, and concentrate it to a level suitable for detection. nih.govresearchgate.net

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE)

SPE is a widely used cleanup and concentration technique that has largely replaced LLE in many laboratories due to its efficiency, lower solvent consumption, and potential for automation. agroparistech.frresearchgate.net The technique involves passing a liquid sample through a solid sorbent material packed in a cartridge. researchgate.net Analytes are retained on the sorbent based on their affinity, while matrix interferences pass through. The retained analytes are then eluted with a small volume of a strong organic solvent. ca.gov

For organophosphorus pesticides like this compound, reversed-phase SPE is common, using nonpolar sorbents such as octadecyl (C18) bonded silica. researchgate.net Optimization of SPE involves several key parameters:

Sorbent Selection: The choice of sorbent is critical and depends on the polarity of the analyte and the matrix. Besides C18, polymeric sorbents are also used for their broad applicability. ca.govnih.gov

Sample Pre-treatment: Adjusting the pH of the sample can improve the retention of ionizable analytes on the sorbent. ca.gov Filtering the sample is necessary to prevent clogging of the SPE cartridge. ca.gov

Elution Solvent: The type and volume of the elution solvent must be carefully selected to ensure complete recovery of the analyte while minimizing the co-elution of interfering substances. Ethyl acetate (B1210297) and acetone (B3395972) are common elution solvents for organophosphates. researchgate.netca.gov

Flow Rate: The rate at which the sample is loaded and the solvent is eluted can impact the efficiency of retention and elution. researchgate.net

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of a compound in two immiscible liquids, typically an aqueous sample and an organic solvent. agroparistech.frresearchgate.net The analyte partitions from the aqueous phase into the organic solvent, which is then separated and concentrated for analysis. researchgate.net For organophosphorus pesticides, common extraction solvents include hexane, diethyl ether, or methylene (B1212753) chloride. cdc.gov

Optimization of LLE focuses on:

Solvent Choice: The organic solvent must have a high affinity for this compound and be immiscible with the sample matrix. agroparistech.fr

pH Adjustment: The pH of the aqueous sample can be adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase.

Salting-Out Effect: Adding a salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of the pesticide in the aqueous layer and enhance its transfer to the organic solvent.

Extraction Volume and Repetitions: Optimizing the ratio of solvent to sample volume and performing multiple extractions can improve recovery efficiency.

While effective, traditional LLE is often laborious and requires large volumes of organic solvents, which raises environmental and cost concerns. researchgate.net

QuEChERS Methodology and Miniaturized Extraction Techniques

QuEChERS Methodology

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the leading sample preparation technique for pesticide residue analysis in food and agricultural products. quechers.euphenomenex.comcvuas.de It streamlines the extraction and cleanup process into two simple steps. phenomenex.com

Extraction: A homogenized sample is extracted with acetonitrile. quechers.eu Subsequently, a mixture of salts (typically magnesium sulfate (B86663) and sodium chloride) is added. quechers.eu The magnesium sulfate aids in removing water, while the salt addition induces phase separation between the acetonitrile and the remaining aqueous layer, partitioning the pesticides into the acetonitrile phase. quechers.eueurl-pesticides.eu

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent material and anhydrous magnesium sulfate. sigmaaldrich.com The mixture is vortexed and centrifuged. The sorbent removes specific matrix interferences. Common sorbents include:

Primary Secondary Amine (PSA): Removes sugars, organic acids, and fatty acids. sigmaaldrich.com

C18: Removes nonpolar interferences like lipids. usm.my

Graphitized Carbon Black (GCB): Removes pigments (like chlorophyll) and sterols. sigmaaldrich.com

The resulting clean extract can be directly analyzed by GC or LC, making QuEChERS a highly efficient method with good recoveries (often 70-120%) for a broad range of pesticides. sigmaaldrich.com

Miniaturized Extraction Techniques

In recent years, there has been a significant trend toward the miniaturization of sample preparation techniques to reduce solvent consumption, decrease extraction time, and improve enrichment factors. nih.govresearchgate.net

Solid-Phase Microextraction (SPME): This is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. nih.gov The analytes partition from the sample matrix onto the fiber, which is then directly desorbed into the injection port of a gas chromatograph. ajphr.com

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetone or acetonitrile) is rapidly injected into the aqueous sample. nih.gov This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction. After centrifugation, the sedimented organic phase is collected for analysis. tsijournals.com

Hollow-Fiber Microextraction (HFME): This technique uses a small, porous hollow fiber to contain the extraction solvent. mdpi.com The fiber can be placed in the sample (two-phase mode) or in the headspace above the sample. The analytes diffuse from the sample through the pores of the fiber and into the acceptor phase within. This method protects the extraction solvent and provides very clean extracts. mdpi.com

These miniaturized methods are powerful tools for the analysis of trace levels of pesticides like this compound in various matrices. ajphr.comtsijournals.com

Table 3: List of Chemical Compounds Mentioned

Compound Name Class/Type Role/Context in Article
This compound Organothiophosphate Pesticide Primary subject of the article
Demephion-O Organothiophosphate Pesticide Isomer of Demephion
Acetylcholine Neurotransmitter Substrate for AChE in biosensors
Acetylcholinesterase (AChE) Enzyme Biological recognition element in biosensors
Acetonitrile Organic Solvent Extraction solvent in QuEChERS, DLLME
Betaine Organic Compound Product of choline oxidation
Bovine Serum Albumin (BSA) Protein Carrier protein for hapten conjugation
Choline Organic Compound Product of acetylcholine hydrolysis
Choline Oxidase (ChOx) Enzyme Enzyme used in bienzymatic biosensors
Chlorpyrifos-methyl Organophosphate Pesticide Example analyte for ELISA
Cyanophos Organophosphate Pesticide Example analyte for ELISA
Diazinon Organophosphate Pesticide Example analyte for biosensors
Dichlorvos Organophosphate Pesticide Example analyte for biosensors
Diethyl Ether Organic Solvent LLE extraction solvent
EPN Organophosphate Pesticide Example analyte for ELISA
Ethyl Acetate Organic Solvent SPE elution solvent
Fenitrothion Organophosphate Pesticide Example analyte for ELISA
Graphene Nanomaterial Electrode modifier in biosensors
Graphitized Carbon Black (GCB) Sorbent d-SPE cleanup sorbent
Hexane Organic Solvent LLE extraction solvent
Hydrogen Peroxide (H₂O₂) Chemical Compound Detected species in bienzymatic biosensors
Imidacloprid Neonicotinoid Insecticide Example analyte for ELISA
Keyhole Limpet Hemocyanin (KLH) Protein Carrier protein for hapten conjugation
Magnesium Sulfate Salt Drying agent in QuEChERS
Methylene Chloride Organic Solvent LLE extraction solvent
Octadecyl (C18) Bonded Silica Sorbent SPE and d-SPE sorbent
Paraoxon Organophosphate Pesticide Example analyte for biosensors
Parathion Organophosphate Pesticide Example analyte for ELISA and biosensors
Parathion-methyl Organophosphate Pesticide Example analyte for ELISA
Pirimiphos-methyl Organophosphate Pesticide Example analyte for ELISA
Primary Secondary Amine (PSA) Sorbent d-SPE cleanup sorbent
Profenofos Organophosphate Pesticide Example analyte for biosensors
Sodium Chloride Salt Used in LLE and QuEChERS

Mechanisms of Biological Resistance and Adaptation in Relation to Demephion S

Target Site Modification as a Mechanism of Resistance

A primary mechanism of resistance to Demephion-S and other organophosphates involves alterations in the acetylcholinesterase (AChE) enzyme, the molecular target of these insecticides. pnas.orgnih.gov

The genetic basis of resistance often lies in point mutations within the gene encoding acetylcholinesterase (AChE). pnas.orgnih.govlstmed.ac.uk These mutations result in amino acid substitutions that alter the enzyme's structure. plos.orgcirad.fr While research directly on this compound is limited, studies on other organophosphates have identified several key mutations in various insect species that confer resistance. nih.govplos.org These mutations can reduce the sensitivity of AChE to inhibition by the insecticide. pnas.orgcirad.fr For instance, analysis of the Ace gene in resistant strains of Drosophila melanogaster has revealed multiple point mutations that decrease the enzyme's sensitivity to insecticides. pnas.org In some cases, the combination of several mutations within the same protein leads to varied patterns of resistance. pnas.orgnih.gov

Table 1: Examples of Point Mutations in Acetylcholinesterase Associated with Insecticide Resistance

MutationAmino Acid ChangeInsect SpeciesReference
G119SGlycine to SerineTetranychus urticae plos.org
I161VIsoleucine to ValineDrosophila melanogaster nih.gov
G265AGlycine to AlanineDrosophila melanogaster nih.gov
F330YPhenylalanine to TyrosineDrosophila melanogaster nih.gov
G368AGlycine to AlanineDrosophila melanogaster nih.gov
G247SGlycine to SerineCulex pipiens quinquefasciatus plos.org
A328SAlanine to SerineCulex pipiens quinquefasciatus plos.org

Point mutations lead to conformational changes in the AChE enzyme. These structural alterations can affect the binding affinity of insecticides like this compound to the active site of the enzyme. iiab.me By changing the shape of the binding pocket, the insecticide may no longer be able to bind effectively, thus reducing its inhibitory action. nih.gov This allows the enzyme to continue its normal function of hydrolyzing acetylcholine (B1216132), even in the presence of the insecticide, leading to resistance. nih.gov

Metabolic Detoxification Pathways Conferring Resistance

Another major strategy for resistance involves the enhanced metabolic detoxification of the insecticide. nih.gov This is achieved through the action of several enzyme families that biotransform the toxic compound into less harmful, more easily excretable substances. dynamed.commdpi.com

Esterases are a crucial group of enzymes involved in the detoxification of organophosphate insecticides. nih.gov They can hydrolyze the ester bonds present in compounds like this compound, rendering them inactive. google.com Increased activity or expression of specific esterases is a common mechanism of resistance in many insect species. nih.gov While specific data on the role of glucuronosyltransferases in this compound metabolism is not available, these enzymes are known to be involved in Phase II detoxification pathways, conjugating metabolites to facilitate their excretion. uv.es

The cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the oxidative metabolism of a wide range of foreign compounds, including insecticides. dynamed.commdpi.comwikipedia.org These enzymes can catalyze various reactions, such as hydroxylation, which increase the water solubility of the insecticide and facilitate its detoxification and elimination from the organism. dynamed.comwikipedia.org Overexpression of certain CYP450 genes is frequently associated with insecticide resistance. nih.gov The metabolism of organophosphates by CYP450s is a well-documented resistance mechanism. nih.govmdpi.com

Transcriptomic and Proteomic Signatures of this compound Resistance

Investigating the transcriptomic and proteomic profiles of resistant organisms can provide a comprehensive understanding of the molecular changes underlying resistance. While specific studies on this compound are lacking, research on other stressors and resistance mechanisms highlights the power of these approaches. For example, transcriptomic and proteomic analyses in plants have revealed complex networks of genes and proteins involved in stress responses and nutrient use efficiency, which are analogous to the complex adaptations seen in insecticide resistance. nih.gov In the context of insecticide resistance, these studies would aim to identify upregulated or downregulated genes and proteins in resistant strains compared to susceptible ones. This could reveal novel resistance-associated genes and pathways, moving beyond the well-characterized target site and metabolic resistance mechanisms.

Gene Expression Profiling in Resistant Organisms

Gene expression profiling in insecticide-resistant organisms provides critical insights into the molecular basis of resistance. This is often achieved through techniques like microarray analysis and RNA-sequencing (RNA-seq), which compare the transcriptomes of resistant and susceptible populations. In the context of organophosphate resistance, these studies typically reveal differential expression of genes involved in detoxification and sequestration of the insecticide, as well as modifications to the target site.

The evolution of resistance is frequently linked to the overexpression of genes encoding detoxification enzymes. plos.org The primary gene families implicated in metabolic resistance to organophosphates are:

Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in the oxidative metabolism of a wide range of xenobiotics, including insecticides. frontiersin.org Overexpression of specific P450 genes is a common mechanism of resistance. nih.gov For instance, studies on other organophosphates have shown significant upregulation of various P450 genes in resistant insect strains. plos.orgnih.gov

Esterases (Carboxyl/cholinesterases - CCEs): This superfamily of enzymes can confer resistance through two primary mechanisms: sequestration, where the enzyme binds to and removes the insecticide, and enhanced hydrolysis, where the insecticide is broken down into non-toxic metabolites. mdpi.com Gene amplification or upregulation leading to higher production of these enzymes is a hallmark of resistance to organophosphates. nih.govmdpi.com

Glutathione S-transferases (GSTs): These enzymes detoxify insecticides by conjugating them with glutathione, which makes them more water-soluble and easier to excrete. frontiersin.org Increased GST activity through gene overexpression is another well-established resistance mechanism. frontiersin.orgnih.gov

ATP-binding cassette (ABC) transporters: These membrane proteins can contribute to resistance by actively transporting insecticides out of cells, reducing their concentration at the target site. mdpi.com

In addition to metabolic enzymes, gene expression studies also identify mutations and expression changes in the target site for organophosphates, which is the enzyme acetylcholinesterase (AChE). frontiersin.org Mutations in the ace-1 gene can result in an altered AChE that is less sensitive to inhibition by organophosphates. frontiersin.org

Table 1: Examples of Upregulated Genes in Temephos-Resistant Aedes aegypti Larvae

Gene CategoryGene Name/IDLog2 Fold Change (Resistant vs. Susceptible)FunctionReference
Cytochrome P450CYP9J243.55Oxidative detoxification of xenobiotics nih.gov
Cytochrome P450CYP12F63.39Oxidative detoxification of xenobiotics nih.gov
Cytochrome P450CYP6N12UpregulatedMetabolic resistance plos.orgnih.gov
Glutathione S-transferaseGSTE2UpregulatedDetoxification via conjugation plos.org
CarboxylesteraseCCEae3aUpregulatedHydrolysis/sequestration of insecticides plos.org

These findings suggest that resistance to this compound would likely involve the upregulation of a suite of detoxification genes, particularly from the P450, GST, and CCE families.

Ecological and Evolutionary Dynamics of this compound Resistance Development

The development of insecticide resistance is an evolutionary process driven by the intense selection pressure exerted by widespread pesticide use. numberanalytics.commsu.edu The rate at which resistance evolves in a pest population is influenced by a combination of genetic, biological, and operational factors.

Key factors influencing the evolution of resistance include:

Selection Pressure: The frequency and intensity of this compound application are primary drivers. numberanalytics.com Continuous use of the same insecticide or insecticides with the same mode of action selects for the survival and reproduction of resistant individuals, gradually increasing the frequency of resistance genes in the population. msu.edupnwpestalert.net

Genetic Variation: The pre-existing genetic diversity within a pest population provides the raw material for resistance. numberanalytics.com The presence of rare alleles conferring resistance allows the population to adapt when faced with selection pressure. numberanalytics.com

Biological Factors: Characteristics of the pest species, such as a short generation time and high reproductive output, can accelerate the evolution of resistance. researchgate.net

Gene Flow: The movement of individuals (and their genes) between populations can spread resistance alleles over a wider geographic area. unl.edu However, immigration of susceptible individuals into a treated area can dilute the frequency of resistance alleles, slowing the evolution of resistance.

Fitness Costs: Resistance mechanisms often come with a "fitness cost," meaning that in the absence of the insecticide, resistant individuals may have lower reproductive success or survival rates than their susceptible counterparts. researchgate.net This can be due to the energetic expense of overproducing detoxification enzymes or other pleiotropic effects of the resistance genes. These fitness costs can lead to a decline in the frequency of resistance if the selection pressure is removed.

Cross-Resistance: The evolution of resistance to one insecticide can sometimes confer resistance to other, chemically related insecticides. mpg.de Given that this compound is an organophosphate, populations resistant to it are likely to show some level of cross-resistance to other organophosphates and carbamates that target the same AChE enzyme. frontiersin.org

The ecological context is also crucial. For instance, generalist herbivores that feed on a variety of host plants may be "pre-adapted" to evolve insecticide resistance more rapidly. mpg.dempg.de This is because they already possess a diverse array of detoxification enzymes to cope with the various defensive chemicals produced by their host plants, and this existing machinery can be co-opted to detoxify synthetic insecticides. mpg.dempg.de Understanding these ecological and evolutionary dynamics is essential for developing sustainable resistance management strategies that can prolong the effectiveness of insecticides like this compound.

Structure Activity Relationship Sar and Rational Design of Demephion S Analogues

Quantitative Structure-Activity Relationships (QSAR) for Demephion-S Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical approach used to predict the biological activity of compounds based on their molecular structures. ui.ac.idresearchgate.net This method assumes that the biological activity of a chemical is a function of its physicochemical properties, such as hydrophobicity, electronics, and steric parameters. ui.ac.id By establishing a mathematical correlation between these properties and the observed activity, QSAR models can guide the in-silico design of new, more potent molecules, thereby minimizing extensive laboratory experimentation. ui.ac.idresearchgate.net

Lipophilicity and Steric Effects on Enzyme Inhibition

Lipophilicity, the affinity of a molecule for a fatty or nonpolar environment, is a crucial determinant of an organophosphate's ability to reach its target site. openanesthesia.orgresearchgate.net The octanol/water partition coefficient (log P) is a common measure of this property. tandfonline.comwikipedia.org For organophosphates like this compound, which target enzymes within the nervous system, the ability to traverse biological membranes is paramount. researchgate.netnih.gov The lipophilicity of a compound influences its absorption, distribution, and ultimately, its interaction with the target enzyme. openanesthesia.orgresearchgate.net Highly lipophilic organophosphates may be stored in adipose tissues, leading to prolonged effects. openanesthesia.org

Steric factors, which relate to the size and shape of the molecule, also play a significant role in enzyme inhibition. ui.ac.id The precise fit of an inhibitor within the active site of an enzyme, such as acetylcholinesterase, is critical for its action. rsc.orgwright.edu The three-dimensional arrangement of atoms and functional groups can either facilitate or hinder this binding process. researchgate.netrsc.org For instance, bulky substituents near the phosphorus atom can sterically hinder the approach of the inhibitor to the serine hydroxyl group in the enzyme's active site, thereby reducing its inhibitory potency.

A QSAR study on a series of organophosphate insecticides highlighted the importance of both lipophilicity and steric parameters in determining their biological activity. The study developed a regression model that correlated these physicochemical properties with the observed insecticidal effects.

ParameterDescriptionImpact on Activity
Lipophilicity (log P) The affinity of a molecule for a nonpolar environment, influencing its ability to cross biological membranes.Higher lipophilicity can enhance transport to the target site, but excessive lipophilicity may lead to sequestration in fatty tissues.
Steric Effects (e.g., Taft steric constant, Es) The spatial arrangement of atoms and groups within a molecule, affecting its ability to fit into an enzyme's active site.Optimal steric bulk is required for effective binding; excessively large or small substituents can decrease inhibitory potency.

Electronic Properties and Their Influence on Reactivity

The electronic properties of organophosphorus compounds are fundamental to their reactivity, particularly their ability to phosphorylate the target enzyme. ui.ac.id The key reaction involves the nucleophilic attack of a serine hydroxyl group in the enzyme's active site on the phosphorus atom of the inhibitor. nih.gov The electrophilicity of the phosphorus atom is therefore a critical factor.

Electron-withdrawing groups attached to the phosphorus atom increase its positive partial charge, making it more susceptible to nucleophilic attack and thus enhancing the compound's inhibitory activity. ui.ac.id Conversely, electron-donating groups decrease the electrophilicity of the phosphorus, leading to lower reactivity and reduced toxicity. ui.ac.id Parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are used in QSAR studies to quantify these electronic effects. nih.gov A study on organophosphate derivatives demonstrated that insecticides with electron-withdrawing groups on the benzene (B151609) ring exhibited the greatest insecticidal activity. ui.ac.id

Electronic ParameterDescriptionInfluence on Reactivity
Electrophilicity of Phosphorus The partial positive charge on the phosphorus atom, making it susceptible to nucleophilic attack.Increased by electron-withdrawing groups, leading to higher reactivity and greater enzyme inhibition.
Energy of HOMO (EHOMO) The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.A lower EHOMO can indicate greater stability and lower reactivity in some contexts.
Energy of LUMO (ELUMO) The energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.A lower ELUMO generally corresponds to a better electron acceptor and higher reactivity towards nucleophiles.

Scaffold Modification and Isosteric Replacements in this compound

The core structure, or scaffold, of this compound provides a template for designing new analogues with improved properties. By systematically modifying this scaffold and replacing key functional groups, researchers can fine-tune the compound's activity, selectivity, and metabolic stability.

Design Principles for Novel Organophosphorus Compounds

The design of novel organophosphorus compounds is guided by several key principles aimed at enhancing their desired biological effects while minimizing off-target toxicity. rsc.org A primary goal is to achieve selectivity, meaning the compound should be highly toxic to the target pest but have low toxicity to non-target organisms, such as mammals. rsc.org This can be achieved by exploiting biochemical differences between the target and non-target species.

Another important design consideration is metabolic stability. The introduction of certain chemical groups can make the molecule more or less susceptible to metabolic degradation. For example, replacing a hydrogen atom with a fluorine atom can increase metabolic stability and hydrophobicity. researchgate.net The development of prodrugs, which are inactive compounds that are metabolically converted to the active form within the target organism, is another strategy to improve selectivity and delivery. remedypublications.com

Exploration of Alternative Linkers and Side Chains

The linker and side chains of this compound are prime targets for modification to alter its physicochemical and biological properties. The linker connects the phosphorus-containing core to the leaving group, and its length, flexibility, and chemical nature can significantly impact the molecule's ability to bind to the target enzyme.

Exploring a variety of side chains allows for the modulation of properties like lipophilicity, steric bulk, and electronic character. For instance, introducing different alkyl or aryl groups can systematically alter the compound's interaction with the enzyme's active site. The use of isosteric replacements, where a functional group is replaced by another group with similar physical or chemical properties, is a common strategy. remedypublications.com For example, replacing a phenyl group with a pyridinyl group can subtly alter electronic distribution and binding interactions. remedypublications.com

Computational Chemistry and Molecular Modeling in this compound Analogue Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design of new molecules, including analogues of this compound. ucsb.edugoogle.com These methods allow scientists to simulate and predict the behavior of molecules at the atomic level, providing insights that are often difficult or impossible to obtain through experimental methods alone. ijrar.org

Techniques such as quantum mechanics and molecular mechanics are used to calculate the structure, energy, and properties of molecules. ijrar.orgkallipos.gr Molecular dynamics simulations can model the movement of a molecule over time, revealing how it interacts with its biological target. ijrar.orgchemrxiv.org These computational approaches enable the screening of large virtual libraries of compounds, identifying promising candidates for synthesis and further testing. ui.ac.idresearchgate.net

By combining computational modeling with experimental data, researchers can develop a deeper understanding of the structure-activity relationships of this compound and its derivatives. escholarship.org This knowledge-driven approach accelerates the discovery of new, more effective, and safer organophosphorus compounds. researchgate.net

De Novo Design Approaches and Virtual Screening

De novo design and virtual screening are powerful computational methods for discovering novel and potent enzyme inhibitors. These approaches are particularly relevant for designing analogues of this compound to identify new chemical entities with improved inhibitory activity against acetylcholinesterase (AChE). biorxiv.orgbiorxiv.org

De Novo Design: This computational strategy involves building new molecules from scratch, atom by atom or fragment by fragment, directly within the binding site of the target protein. nih.gov For this compound, the target is AChE. The process would begin with the three-dimensional crystal structure of AChE. Algorithms would then place molecular fragments (e.g., phosphate (B84403) groups, thioether linkages, alkyl chains) into the enzyme's active site gorge, specifically targeting key residues known to interact with organophosphates. mdpi.com These key residues in human AChE include those in the catalytic anionic site (CAS) and the peripheral anionic site (PAS), such as Trp86, Ser203, Gly121, Tyr124, and Tyr337. nih.govresearchgate.net By connecting these fragments or growing them into complete molecules that exhibit favorable steric and electronic complementarity with the active site, novel scaffolds that are structurally distinct from this compound but retain its inhibitory function can be generated. This approach allows for the exploration of a vast chemical space to identify entirely new classes of AChE inhibitors. nih.gov

Virtual Screening: This technique involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to a biological target. mdpi.comresearchgate.net In the context of this compound, a virtual screening campaign could be initiated to find new analogues with high affinity for insect AChE. The process typically follows a hierarchical workflow:

Library Preparation: A large database of virtual compounds, which could include commercially available chemicals or custom-designed this compound analogues, is prepared.

Molecular Docking: These compounds are then computationally "docked" into the active site of the AChE crystal structure. researchgate.net Molecular docking programs predict the preferred orientation and conformation of the ligand (the compound) when bound to the protein, and they estimate the binding affinity using a scoring function. nih.gov Compounds are ranked based on their docking scores, which reflect the predicted binding energy. researchgate.net

Filtering and Refinement: The top-ranked compounds from the initial high-throughput virtual screening (HTVS) are subjected to more rigorous docking protocols (e.g., standard precision and extra precision) to improve the accuracy of the binding prediction. nih.gov Physicochemical properties, such as those described by Lipinski's Rule of Five, are often applied as filters to ensure drug-likeness. nih.gov

The results of a virtual screening campaign can be summarized in a data table, providing a clear overview of the most promising candidates for further investigation.

Table 1: Hypothetical Virtual Screening Results for this compound Analogues against Insect Acetylcholinesterase.
Analogue IDModification from this compoundDocking Score (kcal/mol)Predicted Key Interactions (Residues)
DS-A01Ethyl group instead of methyl on phosphate-8.5Ser203, His447, Trp86
DS-A02Cyclopropyl (B3062369) substitution on ethylthio chain-9.2Ser203, Tyr337, Trp86, Phe295
DS-A03p-nitrophenyl leaving group-9.8Ser203, His447, Tyr124, Trp86
DS-A04Thioethyl chain replaced with oxoethyl-7.9Ser203, His447, Gly121
DS-A05Fluorination of the ethylthio group-9.5Ser203, Tyr337, Trp86, Asp74

Free Energy Perturbation and Molecular Dynamics Simulations

To further refine the results from virtual screening and gain a deeper understanding of the binding process, more computationally intensive methods like Molecular Dynamics (MD) simulations and Free Energy Perturbation (FEP) calculations are employed.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. calpoly.edu For this compound analogues, an MD simulation would be run on the complex formed between the analogue and AChE. researchgate.net This simulation tracks the movements of every atom in the system over a period of nanoseconds, providing insights into the stability of the binding pose predicted by docking. nih.govresearchgate.net It can reveal crucial information such as:

The stability of hydrogen bonds and hydrophobic interactions. researchgate.net

The role of water molecules in mediating the interaction.

Conformational changes in the enzyme upon ligand binding. calpoly.edu

The flexibility of different regions of the ligand and protein, which can inform further design modifications. calpoly.edu

For instance, MD simulations have shown that for organophosphates binding to AChE, the Trp86 residue plays a significant role in stabilizing the ligand at the peripheral anionic site of the enzyme. nih.gov

Free Energy Perturbation (FEP): FEP is a rigorous computational method used to calculate the relative binding free energy between two ligands that differ by a small chemical modification. diva-portal.org This technique is highly valuable for optimizing a lead compound, such as a promising hit from a virtual screen. The FEP process involves computationally "mutating" a parent molecule (e.g., this compound) into a closely related analogue while both are in the binding site of AChE and in solution. By calculating the free energy change of this transformation in both environments, the difference in binding affinity (ΔΔG) can be accurately predicted. dntb.gov.ua

This method allows for the precise ranking of analogues, helping to prioritize which compounds should be synthesized and tested experimentally. While computationally expensive, FEP calculations provide some of the most accurate predictions of binding affinity currently available. nih.gov

Table 2: Hypothetical Free Energy Perturbation Results for this compound Analogues.
Analogue IDPerturbation from Parent (DS-A02)Predicted Relative Binding Free Energy (ΔΔG, kcal/mol)Interpretation
DS-A02aAddition of a methyl group+0.8Weaker binding than parent
DS-A02bReplacement of S with Se in thioether-1.5Stronger binding than parent
DS-A02cIsosteric replacement of P=O with P=S+2.1Significantly weaker binding
DS-A02dChlorination of the cyclopropyl ring-0.9Stronger binding than parent
DS-A02eShifting thioether position+1.2Weaker binding than parent

Emerging Research Directions and Future Perspectives on Demephion S Chemistry and Biology

Advancements in Remediation and Bioremediation Technologies for Demephion-S Contamination

The widespread use of organophosphate pesticides like this compound has led to significant environmental contamination, prompting researchers to explore effective and eco-friendly remediation strategies. researchgate.netresearchgate.net Bioremediation, which uses microorganisms or their enzymes to break down pollutants, is emerging as a promising and cost-effective approach. researchgate.netnih.gov

Novel Materials for Adsorption and Catalytic Degradation

Researchers are developing and studying new materials to remove this compound and other organophosphates from the environment. Adsorption, a process where the contaminant sticks to the surface of a material, is a widely used and economical method. researchgate.net Nanomaterials, due to their unique physical and chemical properties, are showing great potential as effective adsorbents. researchgate.net

Key research findings include:

Carbon Nanostructures: Materials like reduced graphene oxide (RGO) have been physically and chemically activated to create highly porous materials for both adsorption and catalytic degradation of pollutants. rsc.org The specific surface area and the presence of oxygen-containing groups are crucial factors in their effectiveness. rsc.org

Metal and Metal Oxide Nanoparticles: These nanomaterials are highly efficient adsorbents with fast kinetics and high adsorption capacity for removing contaminants from water. mdpi.com Atomic layer deposition (ALD) is a technique being used to precisely design and synthesize these materials for enhanced performance in sensing and removing toxic substances. doi.org

Zeolites and Biochar Composites: A nanocomposite of biochar and zeolite, synthesized from green pea waste, has demonstrated effectiveness in adsorbing both cationic and anionic dyes, indicating its potential for broader wastewater treatment applications. d-nb.info

Al-decorated C2N: Theoretical studies suggest that decorating a C2N monolayer with aluminum atoms can significantly enhance its ability to adsorb molecules like water and oxygen, which are precursors to the radicals that can degrade pollutants like formaldehyde. gdut.edu.cn This suggests potential for similar applications with organophosphates.

Material TypeExamplesKey AdvantagesRelevant Research
Carbon-based NanomaterialsReduced Graphene Oxide (RGO)High porosity, large surface area rsc.org
Metal/Metal Oxide NanoparticlesIron oxides, Titanium dioxideHigh efficiency, fast kinetics mdpi.comdoi.org
Zeolite CompositesBiochar/zeolite nanocompositeEco-friendly, effective for various pollutants d-nb.info
Modified 2D MaterialsAl-decorated C2NEnhanced adsorption of radical precursors gdut.edu.cn

Genetic Engineering of Microorganisms for Enhanced Biodegradation

Scientists are turning to genetic engineering to enhance the natural ability of microorganisms to break down harmful chemicals like this compound. nih.govresearchgate.net By modifying the genetic makeup of bacteria, fungi, and algae, researchers aim to create "super microbes" with improved degradation capabilities. nih.govresearchgate.net

Key research findings include:

Enzyme Enhancement: Researchers are modifying organophosphate-hydrolyzing enzymes to improve their catalytic efficiency and stability for use in decontamination solutions and wipes. usda.gov For instance, site-directed mutagenesis has increased the substrate specificity for Demeton-S by 30-fold compared to the wild-type enzyme. usda.gov

CRISPR-Cas9 Technology: This powerful gene-editing tool allows for precise modifications to the metabolic pathways of microbes, boosting the production of enzymes that are key to breaking down pollutants. researchgate.nethealthinformaticsjournal.comnih.gov Studies have shown that genetically engineered Pseudomonas putida exhibits superior bioremediation performance for certain organic pollutants. researchgate.net

Whole-Cell Biocatalysts: Immobilized Escherichia coli with surface-expressed organophosphate hydrolase has been developed to detoxify nerve agents, demonstrating the potential for using whole engineered cells in remediation. nih.gov

Multi-Omics Approaches: Systems biology, combined with genomics, proteomics, and metabolomics, is being used to understand the mechanisms of pesticide degradation by microbes like Pseudomonas, Bacillus, and Rhodococcus and to identify genes and pathways that can be targeted for enhancement. nih.gov

Interdisciplinary Studies on this compound Environmental Interactions

Understanding how this compound behaves in the environment is crucial for predicting its fate and developing effective mitigation strategies. This requires an interdisciplinary approach, considering factors like climate change and leveraging new technologies.

Climate Change Impacts on this compound Persistence and Transport

Climate change is expected to alter the environmental fate of persistent organic pollutants (POPs) like this compound. copernicus.org Changes in temperature, rainfall, and extreme weather events can influence how these chemicals move through the air, water, and soil. bsr.orgepa.govepa.gov

Key research findings include:

Temperature Effects: Higher average temperatures can cause a shift of POPs from surface media like soil and water into the atmosphere. copernicus.org This can be partially offset by increased degradation rates at higher temperatures. copernicus.org

Transport to Sensitive Regions: Modeling studies suggest that a warmer climate could lead to more rapid transport and accumulation of new contaminants in pristine environments like the Arctic. copernicus.org

Extreme Weather: Increased frequency and intensity of rainfall can lead to greater runoff of pesticides from agricultural fields into water bodies. epa.gov Drought conditions can also impact the transport and availability of water for both agriculture and remediation. haskoning.com

Infrastructure Vulnerability: Climate change-related events like flooding and sea-level rise can damage transportation infrastructure, potentially leading to spills and releases of hazardous materials. bsr.orgepa.govepa.gov

Nanotechnology Applications in this compound Monitoring and Mitigation

Nanotechnology offers powerful tools for both detecting and cleaning up organophosphate contamination. nih.goviberdrola.com The unique properties of nanomaterials enable the development of highly sensitive sensors and efficient remediation materials. nih.gov

Key research findings include:

Nanosensors for Detection: Nanomaterials are being used to create highly selective and sensitive sensors for the real-time monitoring of water quality. researchgate.net These sensors can detect a wide range of contaminants, including heavy metals and pesticides, at very low concentrations. researchgate.net For example, quantum dot-based sensors can detect pesticides at levels as low as 0.01 parts per billion. researchgate.net

Nano-remediation: Nanoparticles of materials like iron, titanium dioxide, and zinc oxide are being used to purify water and decontaminate soil. nih.gov Their high surface area and reactivity make them effective for both adsorption and catalytic degradation of pollutants. mdpi.com

Targeted Delivery: Nanoparticles can be functionalized for targeted delivery, which has applications in medicine and could potentially be adapted for environmental remediation. nih.gov For instance, lipid and polymeric nanoparticles can protect substances from degradation. nih.gov

Enhanced Catalysis: Nanocatalysts can make chemical reactions more efficient and less polluting, which is beneficial for the degradation of persistent organic pollutants. iberdrola.com

Green Synthesis and Sustainable Chemistry for Future Organophosphorus Development

In response to the environmental and health concerns associated with traditional organophosphorus compounds, there is a growing focus on developing greener and more sustainable alternatives. nih.govresearchgate.netacs.org This involves designing chemical synthesis processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

Key principles and research directions include:

Eco-Friendly Methodologies: Researchers are developing synthetic methods that use fewer hazardous solvents, operate under milder conditions (such as ambient temperature), and are more atom-economical. researchgate.netrsc.org

Life Cycle Assessment: A holistic approach that considers the environmental impact of a chemical throughout its entire life cycle, from raw material production to disposal, is being integrated into the design of new chemicals. nih.govacs.org

Alternative Feedstocks and Catalysts: The use of renewable resources and less toxic catalysts is a key aspect of green chemistry. researchgate.net

Designing for Degradation: Future organophosphorus compounds could be designed to break down more readily in the environment after their intended use, reducing their persistence and long-term impact.

The development of sustainable chemical synthesis frameworks provides a roadmap for creating safer and more environmentally benign organophosphates in the future. nih.govacs.org

Predictive Modeling and Data Science Applications in this compound Research

The advancement of computational toxicology and data science has opened new avenues for assessing the environmental and biological impacts of chemical compounds, including organothiophosphate pesticides like this compound. wikipedia.org These in silico methods, which rely on computer-based models, are increasingly integrated with traditional in vitro and in vivo studies to provide more efficient and comprehensive safety evaluations. wikipedia.org Predictive modeling, particularly through quantitative structure-activity relationship (QSAR) models and machine learning, allows for the estimation of a chemical's properties and behavior based on its molecular structure. wikipedia.orgmdpi.com This approach is crucial for understanding the environmental fate and potential toxicity of substances like this compound, for which extensive experimental data may be limited. researchgate.net By analyzing large datasets, these computational tools can identify patterns and relationships that are not readily apparent, thereby guiding targeted laboratory research and informing regulatory assessments. wikipedia.orgmdpi.com

Machine Learning for Environmental Fate Prediction

The environmental fate of a pesticide determines its transport, persistence, and potential for exposure to non-target organisms. Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting these environmental characteristics. nih.govnih.gov QSAR models, a cornerstone of computational toxicology since the 1960s, establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity. wikipedia.orgnih.gov For pesticides like this compound, these models can predict key parameters that govern their environmental behavior.

Modern machine learning algorithms, such as Random Forest and neural networks, can handle complex, non-linear relationships within large datasets, offering potentially more accurate predictions. nih.govmdpi.com These models integrate various data points, including molecular descriptors of the pesticide and environmental variables like soil type, precipitation, and microbial activity, to forecast outcomes such as degradation rates and leaching potential. mdpi.comoregonstate.edu For instance, models developed for other pesticides have successfully used parameters like average pesticide usage, aquifer lithology, and precipitation to predict groundwater contamination risks. mdpi.com

While specific ML models developed exclusively for this compound are not widely documented in public literature, the established frameworks for other organophosphates and pesticides are directly applicable. europa.eu The process involves building a model using a training set of pesticides with known environmental fate data and then using the validated model to predict the behavior of this compound. mdpi.com Key predicted endpoints include soil sorption coefficient (Koc), which indicates the tendency to bind to soil, and degradation half-life (DT50), which measures persistence. frontiersin.org

The table below illustrates various environmental fate models and the parameters they use, which are applicable for predicting the environmental distribution of this compound.

Table 1: Environmental Fate Models and Key Parameters for Pesticide Prediction

Model Type Predicted Endpoint Key Input Parameters Relevance to this compound Environmental Fate
QSAR (Quantitative Structure-Activity Relationship) Soil Sorption (Koc), Water Solubility, Half-life (DT50) Molecular weight, logP (octanol-water partition coefficient), electronic properties, topological descriptors. nih.gov Predicts fundamental properties that control mobility and persistence in soil and water.
PELMO (Pesticide Leaching Model) Leaching potential, concentration in leachate Soil properties (organic carbon, texture), climate data (rainfall, temperature), pesticide properties (Koc, DT50). frontiersin.orgfrontiersin.org Assesses the risk of this compound moving through the soil profile and contaminating groundwater. frontiersin.org
MACRO Water flow and solute transport in soil Detailed soil hydraulic properties, preferential flow parameters, pesticide degradation and sorption data. frontiersin.org Provides a detailed prediction of water and this compound movement, especially in structured soils where preferential flow is significant.

| Random Forest Classifier | Groundwater contamination risk | Pesticide application rates, precipitation, lithology, population density, soil characteristics. mdpi.com | Integrates multiple environmental factors to create a spatial risk map for potential this compound contamination. |

The integration of such models allows for a more comprehensive and automated assessment of the environmental fate of a pesticide and its transformation products. frontiersin.orgfrontiersin.org

Systems Biology Approaches to Understanding Target Interactions

While this compound is known to act as a cholinesterase inhibitor, its interaction with biological systems can be far more complex. cymitquimica.compesticideinfo.org Systems biology offers a holistic approach to unraveling these complexities by integrating data from genomics, proteomics, and metabolomics with computational modeling. nih.gov This allows researchers to move beyond a single target and explore the broader network of molecular interactions and pathway perturbations caused by a chemical exposure. nih.gov

A systems chemical biology approach can be used to explore the potential health effects of this compound. This involves constructing chemical-protein association networks based on existing databases that contain information from binding assays and gene expression studies. nih.gov By mapping the proteins that interact with this compound onto a human protein-protein interaction network (the "interactome"), it is possible to identify protein complexes and biological pathways that are likely to be affected. nih.gov

For example, a study on the pesticide DDT and its metabolites used this approach to identify links to various diseases by integrating protein-disease annotations into the interaction networks. nih.gov A similar methodology could predict potential adverse outcomes associated with this compound exposure, generating new hypotheses for targeted toxicological testing. This is particularly valuable for understanding effects that may not be predicted by its primary mode of action, such as developmental or reproductive toxicity. nih.gov

The table below outlines a hypothetical workflow for applying systems biology to investigate the target interactions of this compound.

Table 2: Hypothetical Systems Biology Workflow for this compound

Step Description Data Sources & Tools Expected Outcome
1. Data Mining & Network Construction Extract known and predicted associations between this compound (and its potential metabolites) and human proteins. ChemProt, Comparative Toxicogenomics Database (CTD), PubChem. A network of proteins directly or indirectly linked to this compound.
2. Protein-Protein Interaction (PPI) Analysis Map the identified proteins onto a human interactome to identify protein complexes and functional modules affected by the compound. Human interactome databases (e.g., STRING, BioGRID). Identification of biological pathways and cellular processes potentially disrupted by this compound.
3. Functional & Disease Enrichment Analysis Integrate protein-disease annotations to identify potential links between this compound exposure and adverse health outcomes. Online Mendelian Inheritance in Man (OMIM), CTD, Gene Ontology (GO). A prioritized list of potential diseases and dysfunctions associated with this compound for further investigation.

| 4. Hypothesis Generation & Experimental Validation | Formulate specific hypotheses based on the computational predictions for testing in targeted in vitro or in vivo experiments. | Laboratory assays (e.g., enzyme activity, gene expression analysis). | Validation of computationally predicted molecular initiating events and adverse outcome pathways. |

This systems-level view provides a powerful framework for understanding the full spectrum of a pesticide's biological activity, moving toward a more predictive and mechanistic approach to toxicology. nih.gov

Q & A

Q. How should researchers structure the discussion section to address limitations in this compound stability studies?

  • Methodological Answer : Categorize limitations as methodological (e.g., photodegradation under lab light), analytical (e.g., detector saturation), or contextual (e.g., extrapolation to real-world conditions). Propose follow-up experiments, such as accelerated stability testing under ICH Q1A guidelines .

Q. What validation criteria are essential for computational models predicting this compound’s environmental fate?

  • Methodological Answer : Use leave-one-out cross-validation (LOOCV) for small datasets. For larger datasets, apply k-fold cross-validation. Report root-mean-square error (RMSE), R², and mean absolute error (MAE). Compare predictions against empirical data from field studies .

Q. How can multi-omics approaches resolve mechanistic uncertainties in this compound’s mode of action?

  • Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data using pathway enrichment tools like KEGG or Reactome. Validate hub genes/proteins via CRISPR-Cas9 knockout models and report false discovery rates (FDR) for omics datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.